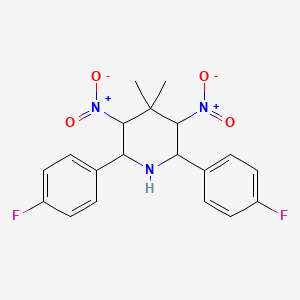![molecular formula C10H5BrS2 B12622620 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene CAS No. 919123-75-4](/img/structure/B12622620.png)
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromo group and an ethynyl group attached to another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .
Preparation Methods
The synthesis of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Thiophene derivatives have shown potential in drug discovery due to their biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and bromo substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene include other thiophene derivatives such as:
3-Bromothiophene: Lacks the ethynyl group, making it less versatile in coupling reactions.
2-Bromo-3-hexylthiophene: Contains a hexyl group instead of an ethynyl group, affecting its solubility and electronic properties.
3-Ethynylthiophene: Lacks the bromo substituent, which can limit its reactivity in certain substitution reactions.
The uniqueness of this compound lies in its combination of bromo and ethynyl groups, providing a balance of reactivity and electronic properties that make it suitable for a wide range of applications.
Properties
CAS No. |
919123-75-4 |
|---|---|
Molecular Formula |
C10H5BrS2 |
Molecular Weight |
269.2 g/mol |
IUPAC Name |
3-bromo-2-(2-thiophen-3-ylethynyl)thiophene |
InChI |
InChI=1S/C10H5BrS2/c11-9-4-6-13-10(9)2-1-8-3-5-12-7-8/h3-7H |
InChI Key |
WZNFXNGSDNUBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C#CC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
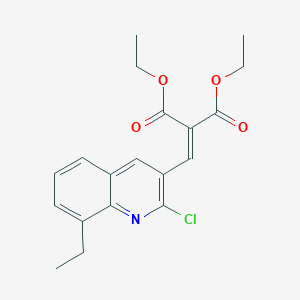
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)


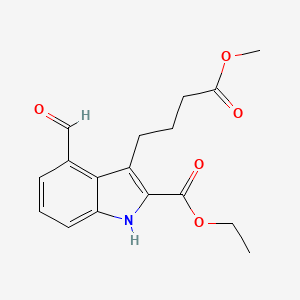
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
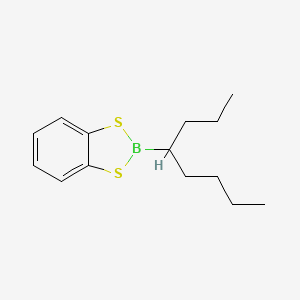
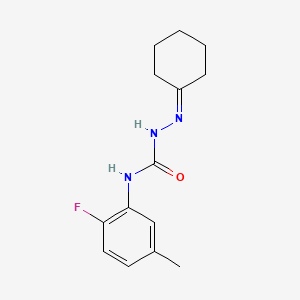
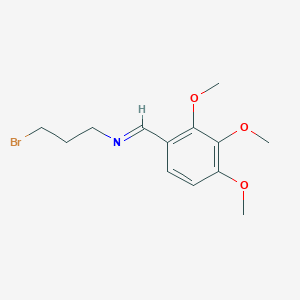
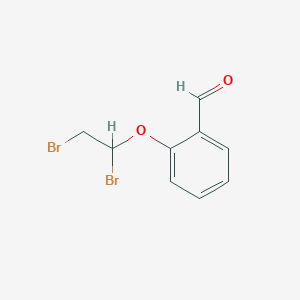
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
